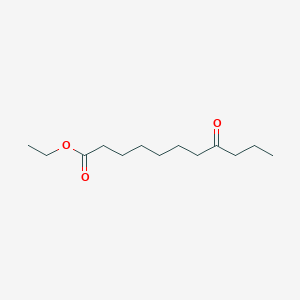

Ethyl 8-oxoundecanoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 8-oxoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-9-12(14)10-7-5-6-8-11-13(15)16-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRWKYLDFVGYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645673 | |

| Record name | Ethyl 8-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858794-06-6 | |

| Record name | Ethyl 8-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 8-Oxoundecanoate: Pathways, Mechanisms, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-oxoundecanoate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of complex organic structures, including fragrances, polymers, and pharmaceutical agents. Its linear C11 backbone, featuring a ketone at the C8 position and an ethyl ester at the C1 position, offers two distinct points for chemical modification. This guide provides an in-depth analysis of the primary synthetic pathways to this keto ester. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and ground all mechanistic claims in authoritative references. Key quantitative data are summarized for comparative analysis, and all major transformations are visualized through reaction diagrams to ensure clarity and reproducibility for the practicing scientist.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals several logical disconnections. The primary challenge lies in the regioselective installation of the ketone on a long aliphatic chain.

Caption: Retrosynthetic analysis of this compound.

-

C-C Bond Formation (Route A): Disconnecting the C7-C8 bond suggests an acylation reaction. This could involve the reaction of an organometallic reagent (e.g., a propyl Grignard or organocadmium reagent) with an acyl chloride derivative of a C8 monoester dicarboxylic acid, such as ethyl suberoyl chloride. Another possibility is the addition of an organometallic reagent to a nitrile, followed by hydrolysis (a variation of the Blaise reaction).

-

Oxidative Cleavage of a Precursor (Route B): A powerful strategy involves the cleavage of a carbon-carbon double bond in a larger, readily available unsaturated fatty acid. Oleic acid, an abundant C18 fatty acid, is an ideal candidate. Ozonolysis cleaves the C9=C10 double bond, yielding C9 fragments.[1] While this directly produces a 9-carbon chain, related unsaturated precursors can be envisioned to yield the desired C11 backbone.

This guide will focus on the most practical and well-documented of these strategies, primarily leveraging readily available dicarboxylic acids and unsaturated natural products.

Pathway I: Synthesis from Sebacic Acid

Sebacic acid (decanedioic acid) is a C10 α,ω-dicarboxylic acid produced industrially from castor oil.[2] It serves as an excellent and cost-effective starting material for an eleven-carbon chain, requiring a single carbon extension.

Overall Strategy

The core strategy involves:

-

Monoesterification: Selectively protecting one carboxylic acid group as an ethyl ester.

-

Chain Extension: Converting the remaining carboxylic acid into a reactive species and coupling it with a one-carbon unit.

-

Ketone Formation: Introducing the propyl group to form the C8 ketone.

A highly efficient method to achieve this is through the reaction of a monoester-monoacid chloride with an organocadmium reagent. Organocadmium reagents are notably unreactive towards esters, which is the key to the selectivity of this pathway.

Mechanistic Workflow

Caption: Synthesis of this compound from Sebacic Acid.

-

Causality: The reaction proceeds through a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). This rapidly rearranges via cycloreversion into a carbonyl compound and a carbonyl oxide, known as the Criegee intermediate. [3]These two fragments then recombine in a different orientation to form the more stable secondary ozonide (a 1,2,4-trioxolane). The final products are determined by the method used to decompose this ozonide.

Protocol: Ozonolysis of Ethyl Oleate

-

Principle: Ozonolysis of ethyl oleate cleaves the C9=C10 double bond. Oxidative workup (e.g., with hydrogen peroxide) will yield ethyl 9-oxononanoate (as the ester of azelaic acid) and nonanoic acid. This provides a C9 keto-ester, which would require a two-carbon chain extension to reach the target C11 structure, making this route less direct than the sebacic acid pathway for this specific target.

-

Procedure:

-

Dissolve ethyl oleate in a non-participating solvent like dichloromethane or methanol and cool the solution to -78 °C (a dry ice/acetone bath).

-

Bubble ozone gas, generated by an ozone generator, through the solution. Monitor the reaction by TLC or by the appearance of a blue color, which indicates an excess of dissolved ozone.

-

Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

-

Oxidative Workup: Add hydrogen peroxide (30% solution), often in the presence of formic acid, and allow the mixture to warm to room temperature and stir overnight. [1] 5. Perform a standard aqueous workup to isolate the acidic and neutral products. The desired ethyl 9-oxononanoate would be in the neutral fraction.

-

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway I (from Sebacic Acid) | Pathway II (from Oleic Acid) |

| Starting Material | Sebacic Acid | Oleic Acid / Ethyl Oleate |

| Availability/Cost | Readily available, moderate cost | Abundant, low cost |

| Number of Steps | 3-4 steps | 2 steps + further modification |

| Key Challenge | Handling of organometallic reagents | Requires ozonolysis equipment; indirect route to the C11 target |

| Selectivity | High (due to organocadmium reagent) | High (cleavage at the double bond) |

| Overall Yield | Generally good to high | High for cleavage, but overall yield for C11 target is lower due to extra steps |

| Scalability | Readily scalable | Scalable, common industrial process |

Conclusion

For the specific synthesis of this compound, the pathway starting from sebacic acid offers the most direct and efficient route. The key to its success lies in the chemoselective nature of the organocadmium coupling, which allows for the formation of the ketone in the presence of an ester. While ozonolysis of oleic acid derivatives is a powerful industrial process for producing dicarboxylic acids, it does not directly yield the target C11 keto ester and would require subsequent, potentially low-yielding, chain extension steps. [1]Therefore, for laboratory and industrial-scale synthesis where this compound is the primary target, the sebacic acid route represents the superior strategic choice, balancing atom economy, step efficiency, and high selectivity.

References

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

-

MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. Available at: [Link]

- Google Patents. EP0231399A1 - A process for the production of dicarboxylic acid esters.

-

Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]

-

ResearchGate. Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. Available at: [Link]

-

PubMed Central (PMC). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). Available at: [Link]

-

RSC Publishing. Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates. Available at: [Link]

- Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.

-

ResearchGate. Synthesis of Sebacic Acid Using a De Novo Designed Retro-Aldolase as a Key Catalyst. Available at: [Link]

- Google Patents. EP1453799A1 - Oil ozonolysis.

-

PubMed. Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: decomposition enthalpy of ethyl oleate ozonide. Available at: [Link]

- Google Patents. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate.

-

CIR Expert Panel Meeting. Sebacic Acid/Dicarboxylic Acids. Available at: [Link]

- Google Patents. US6392074B1 - Method for preparing sebacic acid and octanol-2.

- Google Patents. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.

- Google Patents. US2980716A - Method for preparing 6, 8-dihalooctanoic esters.

- Google Patents. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.

-

ResearchGate. Synthesis and Characterization of Polyesters Derived From Sebacic Acid, Hexanediol, and Hydroquinone | Request PDF. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6392074B1 - Method for preparing sebacic acid and octanol-2 - Google Patents [patents.google.com]

- 3. Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Physicochemical properties of Ethyl 8-oxoundecanoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-oxoundecanoate

Abstract

This compound (CAS No. 858794-06-6) is a bifunctional organic molecule featuring both a ketone and an ester moiety. This structure makes it a potentially valuable intermediate in organic synthesis, particularly for constructing complex aliphatic chains and introducing specific functionalities in the development of novel chemical entities. This guide serves as a comprehensive technical resource, consolidating the known identity of this compound, predicting its core physicochemical and spectroscopic properties based on established chemical principles, and providing robust, field-proven experimental protocols for their empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring that researchers can confidently characterize this compound for applications in medicinal chemistry, materials science, and broader synthetic chemistry.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical compound is to establish its fundamental molecular identity. This compound is defined by its specific molecular formula and the spatial arrangement of its constituent atoms.

Table 1: Core Molecular Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 858794-06-6 | [1] |

| Molecular Formula | C₁₃H₂₄O₃ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| IUPAC Name | This compound |

The structure of this compound incorporates a terminal ethyl ester group and a ketone at the C8 position. The long, flexible undecanoate backbone provides significant lipophilicity, while the two carbonyl groups (ester and ketone) introduce polar sites, creating a molecule with dual chemical character. This bifunctionality is the primary determinant of its physical properties and chemical reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: Knowns and Predictions

While specific experimental data for this compound is scarce in publicly accessible literature, its properties can be reliably predicted based on its structure and comparison to analogous long-chain esters and ketones. These predictions provide a strong baseline for experimental design.

Table 2: Summary of Physicochemical Properties

| Property | Value / Predicted Behavior | Rationale for Prediction / Causality |

| Appearance | Colorless to pale yellow oil | Typical for long-chain aliphatic esters. |

| Boiling Point | Predicted: >250 °C at 760 mmHg | High molecular weight and presence of polar groups increase intermolecular forces (dipole-dipole), requiring significant energy to enter the vapor phase. |

| Melting Point | Predicted: < 0 °C | The long, flexible alkyl chain disrupts efficient crystal lattice packing, leading to a low melting point. |

| Density | Predicted: ~0.95 - 1.05 g/cm³ | Aliphatic esters and ketones typically have densities slightly less than or near that of water. |

| Aqueous Solubility | Predicted: Sparingly soluble to insoluble | The dominant C11 non-polar alkyl chain significantly outweighs the polarity of the two carbonyl groups, making dissolution in water energetically unfavorable.[2] |

| Organic Solvent Solubility | Predicted: High solubility | Expected to be highly soluble in common organic solvents like ethyl acetate, dichloromethane, acetone, and THF due to favorable van der Waals interactions ("like dissolves like").[2] |

| LogP (Octanol/Water) | Predicted: > 4.0 | The high ratio of carbon and hydrogen atoms to oxygen atoms strongly favors partitioning into the non-polar octanol phase. |

Spectroscopic Profile for Structural Elucidation and Verification

The definitive confirmation of this compound's structure and purity relies on a combination of spectroscopic techniques. Below are the predicted spectral characteristics that would verify its identity.

Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides precise information about the electronic environment of hydrogen atoms, confirming the connectivity of the carbon skeleton.

-

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.12 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons of the ethyl ester, deshielded by the adjacent oxygen. The quartet splitting is due to coupling with the neighboring methyl group.

-

δ ~2.51 ppm (triplet, 2H): The -CH₂ -C(=O)- protons adjacent to the ketone. Deshielded by the ketone carbonyl.

-

δ ~2.28 ppm (triplet, 2H): The -CH₂ -C(=O)O- protons adjacent to the ester carbonyl.

-

δ ~1.55-1.65 ppm (multiplet, 4H): Protons on the two methylene groups beta (β) to each carbonyl group.

-

δ ~1.25-1.35 ppm (multiplet, 6H): The remaining three methylene groups in the center of the alkyl chain.

-

δ ~1.23 ppm (triplet, 3H): The -O-CH₂-CH₃ terminal methyl protons of the ethyl ester.

-

δ ~0.90 ppm (triplet, 3H): The terminal methyl protons of the propyl group attached to the ketone.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is used to confirm the presence of all unique carbon atoms in the molecule.

-

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~211.5 ppm: Ketone carbonyl carbon (C =O).

-

δ ~173.8 ppm: Ester carbonyl carbon (C =O)O.

-

δ ~60.5 ppm: Ester -O-CH₂ -CH₃ carbon.

-

δ ~42.0 - 23.0 ppm: A series of peaks corresponding to the eight methylene (-CH₂ -) carbons in the chain.

-

δ ~14.3 ppm: Ester -O-CH₂-CH₃ carbon.

-

δ ~13.9 ppm: Ketone-side terminal -CH₃ carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Predicted IR Absorptions (Neat Film):

-

~2930 & ~2860 cm⁻¹: Strong C-H stretching vibrations from the alkyl chain.

-

~1735 cm⁻¹: Strong, sharp C=O stretching vibration characteristic of an aliphatic ester.[3]

-

~1715 cm⁻¹: Strong, sharp C=O stretching vibration characteristic of an aliphatic ketone.[3] The presence of two distinct carbonyl peaks is a critical diagnostic feature.

-

~1180 cm⁻¹: Strong C-O stretching vibration of the ester group.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

-

Predicted Mass Spectrum (Electron Ionization, EI):

-

Molecular Ion ([M]⁺): A peak at m/z = 228, corresponding to the molecular weight of the compound [C₁₃H₂₄O₃]⁺.

-

Key Fragments: Expect to see characteristic fragments resulting from alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements. Common losses would include the ethoxy group (-OC₂H₅, m/z = 45) and the propyl group (-C₃H₇, m/z = 43).

-

Experimental Protocols for Physicochemical Property Determination

To move from prediction to empirical data, standardized and robust protocols are essential. The following methods are industry-standard for characterizing compounds like this compound.

Protocol: Determination of Solubility via the Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent, a critical parameter for formulation and reaction chemistry.[4]

-

Objective: To quantify the solubility (e.g., in mg/mL) of this compound at a specific temperature.

-

Methodology:

-

Preparation: Add an excess amount of this compound (such that a visible amount of undissolved material remains) to a known volume (e.g., 5.0 mL) of the desired solvent in a sealed, screw-cap glass vial.

-

Equilibration: Place the vial in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the mixture for a minimum of 48 hours. Causality Note: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the incubator for at least 2 hours to allow the excess solute to settle completely.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid aspirating solid particles, the pipette tip can be fitted with a small filter.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent.

-

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for assessing the purity of volatile and thermally stable compounds like this compound, simultaneously providing confirmation of its identity.[5][6]

-

Objective: To determine the purity percentage of a sample and identify any volatile impurities.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation & Conditions:

-

GC System: Agilent GC-MS or equivalent.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating compounds based on boiling point.

-

Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to prevent column overloading.

-

Temperature Program:

-

Initial oven temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/minute.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Causality Note: The temperature program is designed to ensure separation of lower-boiling impurities from the main compound and to elute the target analyte as a sharp, symmetrical peak.

-

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the main compound divided by the total area of all peaks, expressed as a percentage.

-

Confirm the identity of the main peak by comparing its mass spectrum to the predicted fragmentation pattern.

-

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, standard laboratory precautions for handling organic chemicals of this class should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves at all times.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a molecule of interest for synthetic applications due to its dual functionality. This guide has established its molecular identity and provided a robust framework for its characterization. While many physicochemical properties are yet to be reported in the literature, the predictions based on chemical first principles, combined with the detailed analytical protocols provided, empower researchers to empirically determine these values with high confidence. The successful application of this compound in research and development hinges on the precise and accurate characterization outlined within this document.

References

-

(Reference for general mass spectrometry analysis) ResearchGate. (2020). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves. Available at: [Link]

-

(Reference for IR functional groups) Science Skool. (n.d.). Infrared Spectroscopy. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 8-oxoundecanoate: Synthesis, Characterization, and Applications

Abstract

Ethyl 8-oxoundecanoate is a bifunctional organic molecule of significant interest to the chemical synthesis and drug development sectors. Featuring both a ketone and an ester functional group, it serves as a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its core physicochemical properties, a detailed protocol for its synthesis, state-of-the-art analytical methodologies for its characterization, and a discussion of its potential applications. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a thorough understanding of this compound for their research and development endeavors.

Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound is systematically named as the ethyl ester of 8-oxoundecanoic acid.

-

Compound Name: this compound

-

Synonyms: Undecanoic acid, 8-oxo-, ethyl ester[1]

-

Molecular Formula: C₁₃H₂₄O₃[1]

-

Molecular Weight: 228.33 g/mol [1]

The structure consists of an eleven-carbon chain (undecanoate) with a ketone group at the 8th carbon position and an ethyl ester at the terminus.

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its handling, purification, and application in synthetic protocols. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄O₃ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow oil | Inferred from similar long-chain esters |

| Boiling Point | Not specified; expected to be high, requiring vacuum distillation | Inferred from structure |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, DMSO) and poorly soluble in water | [3][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment is recommended for long-chain esters | [5] |

Synthesis Pathway and Experimental Protocol

While direct synthetic routes for this compound are not extensively published, a logical and efficient pathway can be designed utilizing versatile and well-documented precursors such as Ethyl 8-bromooctanoate. The following multi-step synthesis illustrates a practical approach for laboratory preparation.

Synthesis Workflow Overview

The proposed synthesis involves two primary stages:

-

Fischer Esterification: Synthesis of the key intermediate, Ethyl 8-bromooctanoate, from 8-bromooctanoic acid.

-

Corey-House Synthesis: Coupling of the derived organocuprate with propanoyl chloride to install the keto group.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Synthesis of Ethyl 8-bromooctanoate (Intermediate)

This protocol is adapted from established methods for Fischer esterification.[6][7]

Materials:

-

8-Bromooctanoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8-bromooctanoic acid (e.g., 10 g) in an excess of absolute ethanol (e.g., 100 mL).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume by approximately half using a rotary evaporator to remove excess ethanol.

-

Dilute the residue with diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize the acidic catalyst and any unreacted starting material.

-

-

Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude Ethyl 8-bromooctanoate as an oil.[6]

-

Purification: For high-purity requirements, the product can be purified by fractional distillation under reduced pressure.[8]

Analytical Characterization: Purity Assessment by GC-MS

Ensuring the purity and structural integrity of synthesized compounds is a cornerstone of reliable research. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like this compound, providing both purity assessment and structural confirmation.

Rationale for Method Selection

GC-MS is selected for its high resolving power and sensitivity. The gas chromatography component separates the target compound from volatile impurities and residual solvents based on boiling point and polarity. The mass spectrometry detector then fragments the eluted molecules, generating a unique mass spectrum or "fingerprint" that confirms the compound's identity and molecular weight.

Detailed Protocol for GC-MS Analysis

This protocol is adapted from standard methods for the analysis of functionalized esters.[8][9]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A quadrupole mass selective detector (MSD) or equivalent.

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. This nonpolar column is well-suited for separating compounds based on boiling point.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1.0 µL in split mode (e.g., 50:1 split ratio). A split injection prevents column overloading and ensures sharp peaks.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 20 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the synthesized this compound.

-

Dissolve the sample in 1.0 mL of a high-purity volatile solvent (e.g., ethyl acetate).[10]

-

If necessary, dilute the sample to a final concentration of approximately 100 µg/mL to be within the linear range of the detector.

Data Analysis:

-

Purity Determination: The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the total ion chromatogram (TIC).

-

Identity Confirmation: The mass spectrum of the main peak should be compared to a reference spectrum if available. The molecular ion peak (M⁺) should be observed at m/z = 228. Key fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage adjacent to the carbonyl groups should also be identified to confirm the structure.

Applications in Research and Drug Development

Bifunctional molecules like this compound are valuable intermediates in organic synthesis. The presence of two distinct reactive sites—the ketone and the ester—allows for selective and sequential chemical transformations.

-

Pharmaceutical Synthesis: The long alkyl chain is a common feature in lipid-soluble drug molecules. The ketone can be used as a handle for further reactions, such as reductive amination to introduce nitrogen-containing heterocycles, or Wittig reactions to form carbon-carbon double bonds. The ester can be hydrolyzed to the corresponding carboxylic acid for coupling with amines or alcohols, or reduced to a primary alcohol.[11]

-

Building Block for Complex Molecules: It can serve as a precursor for natural products, signaling molecules, or specialized polymers. For instance, similar long-chain esters are used in the synthesis of lipoic acid precursors and other bioactive compounds.[11]

-

Green Chemistry: Esters like ethyl lactate are increasingly explored as green solvents, suggesting that long-chain esters could find applications in sustainable chemical processes.[12]

Conclusion

This compound (CAS: 858794-06-6) is a versatile chemical intermediate with significant potential in synthetic chemistry and pharmaceutical development. This guide has provided a detailed overview of its fundamental properties, a robust synthetic strategy via a well-characterized precursor, and a validated analytical protocol for quality control. The dual functionality of this molecule provides a rich platform for the synthesis of diverse and complex target structures, making it a valuable tool for researchers and drug development professionals.

References

-

Ethyl 8-(acetoxy)octanoate | C12H22O4 | CID 3022911 - PubChem. Available from: [Link]

-

Ethyl 8-cyclohexyl-8-oxooctanoate | C16H28O3 | CID 24727431 - PubChem. Available from: [Link]

-

Ethyl 8-ethoxyoctanoate | C12H24O3 | CID 53434792 - PubChem. Available from: [Link]

-

Octanoic acid, 8-chloro-8-oxo-, ethyl ester - NIST WebBook. Available from: [Link]

- CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents.

-

Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem. Available from: [Link]

-

Ethyl 8-bromoocatanoate - ChemBK. Available from: [Link]

-

Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - ResearchGate. Available from: [Link]

-

Ethyl Acetate Applications in Pharmaceuticals: An Overview. Available from: [Link]

-

(PDF) Ethyl lactate as a green solvent in the pharmaceutical industry - ResearchGate. Available from: [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | 858794-06-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 8-Oxoundecanoate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 8-oxoundecanoate, a bifunctional organic molecule featuring both a ketone and an ester moiety. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide explains the theoretical underpinnings of the expected spectral features, offers detailed, field-proven experimental protocols for data acquisition, and presents the information in a clear, structured format to facilitate both understanding and practical application.

Introduction: The Structural Significance of this compound

This compound (C₁₃H₂₄O₃) is a long-chain keto-ester, a class of compounds that serve as versatile intermediates in organic synthesis. The presence of two distinct carbonyl groups—a ketone at the C-8 position and an ethyl ester at the terminus—allows for selective chemical modifications, making it a valuable building block in the synthesis of more complex molecules, including polymers, fragrances, and pharmaceutical agents.

Accurate structural elucidation is paramount for its use in any synthetic pathway. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive toolkit for confirming the molecular structure, identifying functional groups, and ensuring the purity of the compound. This guide will deconstruct the predicted spectroscopic signature of this compound, providing the foundational knowledge required for its confident identification and use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the ethyl ester group and the long aliphatic chain, with key resonances influenced by the two carbonyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton(s)) |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.45 | Triplet (t) | 4H | -CH₂ -C(O)-CH₂ - |

| ~2.28 | Triplet (t) | 2H | -CH₂ -COO- |

| ~2.14 | Singlet (s) | 3H | -C(O)-CH₃ |

| ~1.55-1.65 | Multiplet (m) | 4H | -CH₂-CH₂ -C(O)- & -CH₂ -CH₂-COO- |

| ~1.25-1.35 | Multiplet (m) | 6H | -(CH₂ )₃- |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are based on established principles of NMR spectroscopy.[1] The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl ester group.[2] The downfield shift of the methylene quartet is due to the deshielding effect of the adjacent oxygen atom.

The protons on the carbons alpha to the carbonyl groups are also deshielded. The methylene protons adjacent to the ester carbonyl (-CH₂ -COO-) are expected around 2.28 ppm.[3] The protons on either side of the ketone carbonyl (-CH₂ -C(O)-CH₂ -) are predicted to appear as a triplet around 2.45 ppm. The methyl group adjacent to the ketone is expected to be a singlet at approximately 2.14 ppm, a characteristic chemical shift for a methyl ketone. The remaining methylene groups of the aliphatic chain appear as overlapping multiplets in the ~1.25-1.65 ppm region.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment (Carbon) |

| ~209.0 | Ketone Carbonyl (C =O) |

| ~173.5 | Ester Carbonyl (C =O) |

| ~60.3 | -O-CH₂ -CH₃ |

| ~42.8 | -CH₂ -C(O)-CH₂- |

| ~34.3 | -CH₂ -COO- |

| ~29.9 | -C(O)-CH₃ |

| ~29.0 | -(CH₂)n- |

| ~28.8 | -(CH₂)n- |

| ~24.9 | -CH₂-CH₂ -COO- |

| ~23.8 | -CH₂-CH₂ -C(O)- |

| ~14.2 | -O-CH₂-CH₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The ketone carbonyl is typically found further downfield (~209.0 ppm) than the ester carbonyl (~173.5 ppm).[4][5] The carbons of the ethyl ester group are expected at ~60.3 ppm (-O-CH₂ -) and ~14.2 ppm (-CH₃ ). The carbons alpha to the carbonyl groups are also deshielded, appearing in the 30-45 ppm range. The remaining aliphatic methylene carbons will appear in the more shielded region of the spectrum, typically between 23 and 30 ppm.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Materials:

-

This compound (10-20 mg)

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (or use the residual solvent peak for referencing)

-

5 mm NMR tube

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS if required. Transfer the solution to a 5 mm NMR tube.[6]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.[6]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) is necessary. A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.[6]

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the spectra and perform baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS (0.00 ppm) or the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the two carbonyl groups will give rise to strong, characteristic absorption bands.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment (Bond Vibration) |

| ~2930, ~2860 | Medium-Strong | C-H (sp³) stretching |

| ~1735 | Strong, Sharp | C=O stretching (Ester) |

| ~1715 | Strong, Sharp | C=O stretching (Ketone) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1375 | Medium | C-H bending (CH₃) |

| ~1240-1170 | Strong | C-O stretching (Ester) |

Expertise & Experience: Interpreting the IR Spectrum

The most informative region in the IR spectrum of this compound is the carbonyl stretching region (1600-1800 cm⁻¹). Because the electronic environments of the ester and ketone carbonyls are different, they absorb at slightly different frequencies. The ester C=O stretch is expected at a higher wavenumber (~1735 cm⁻¹) compared to the ketone C=O stretch (~1715 cm⁻¹).[7][8] This difference is a key diagnostic feature for confirming the presence of both functional groups.

The spectrum will also display strong C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons of the alkyl chain and ethyl group.[9] A strong, broad band in the 1240-1170 cm⁻¹ region, corresponding to the C-O single bond stretch of the ester, is another important diagnostic peak.[7] The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of carboxylic acid or alcohol impurities.[9]

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Materials:

-

This compound (1-2 drops)

-

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Procedure (Neat Liquid Film):

-

Background Spectrum: Ensure the salt plates are clean and dry. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: Place a single drop of liquid this compound onto one salt plate and carefully place the second plate on top to create a thin liquid film.[6]

-

Data Acquisition: Place the sample assembly in the spectrometer's sample holder. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[6]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For a molecule like this compound, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrometry Data

Molecular Ion:

-

[M]⁺: m/z = 228 (corresponding to C₁₃H₂₄O₃)

Key Predicted Fragments:

| m/z Value | Predicted Fragment Ion | Notes |

| 183 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 155 | [M - C₄H₉O]⁺ | McLafferty rearrangement at the ketone |

| 129 | [CH₃(CH₂)₄C(O)CH₂]⁺ | Alpha cleavage at the ketone |

| 101 | [CH₃C(O)(CH₂)₄]⁺ | Alpha cleavage at the ketone |

| 88 | [CH₃CH₂OC(O)CH₂]⁺ | McLafferty rearrangement at the ester |

| 73 | [C(O)OCH₂CH₃]⁺ | Cleavage adjacent to the ester |

| 43 | [CH₃C(O)]⁺ | Acylium ion from the ketone side (often a base peak) |

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 228. The fragmentation of long-chain esters and ketones is often dominated by specific cleavage patterns.

-

Alpha Cleavage: The bonds adjacent to the carbonyl groups are prone to breaking. For this compound, this can lead to fragments at m/z 129 and 101 from cleavage around the ketone, and the loss of the ethoxy group (m/z 45) to give a fragment at m/z 183. The acylium ion [CH₃CO]⁺ at m/z 43 is a very common and often abundant fragment for methyl ketones.

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a gamma-hydrogen. A McLafferty rearrangement at the ketone can lead to a fragment at m/z 155. A similar rearrangement at the ester can produce a fragment at m/z 88.[10]

The relative abundances of these fragments will help to piece together the structure of the molecule.

Visualizing the Fragmentation Pathway

The following diagram illustrates the key fragmentation pathways for this compound under electron ionization.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for GC-MS

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., ethyl acetate or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in the chosen solvent.

-

GC Method:

-

Injection: Inject 1 µL of the sample into the GC inlet, typically in split mode.

-

Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp the temperature at 10-15°C/min to a final temperature of ~280°C.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-350.

-

Temperatures: Set the ion source and transfer line temperatures appropriately (e.g., 230°C and 280°C, respectively).[11]

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with predicted fragmentation patterns.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy verifies the presence of the distinct ketone and ester functional groups, and Mass Spectrometry determines the molecular weight and provides structural information through fragmentation analysis. The predicted data and detailed protocols within this guide serve as a robust resource for scientists, enabling the accurate identification and confident use of this versatile chemical intermediate in their research and development endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.

- ECHEMI. (n.d.). Ester vs Ketone IR stretch.

- BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of β-Keto Esters.

- Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.

-

Al-Saffar, Z. Y., & Al-Lami, H. S. (2015). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. [Link]

-

Murphy, R. C. (2014). Mass Spectrometric Analysis of Long-Chain Lipids. PMC - NIH. [Link]

- Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from University of Colorado Boulder website.

- LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

- AOCS. (2019). Saturated Fatty Acids and Methyl Esters.

- BenchChem. (2025). Spectroscopic Profile of Ethyl 8-bromooctanoate: A Technical Guide.

- Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.

- Unknown. (n.d.). Spectra of ethyl acetate. Retrieved from a university chemistry department website.

- Al-Talla, Z. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.

- Brown, W. P. (2025).

- University of Wisconsin-Madison Libraries. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from University of Wisconsin-Madison Libraries website.

- Brown, W. P. (2025).

- UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters.

- Filo. (2025). The ¹H NMR spectrum of compound X (C₄H₈O₂).

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0040195).

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Brown, W. P. (2025). ethyl ethanoate low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- LibreTexts. (2023). Identifying the Presence of Particular Groups. Chemistry LibreTexts.

- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-bromooctanoate Derivatives.

- BenchChem. (2025). Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of Fatty Acid Esters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The ^1H NMR spectrum of compound X (\mathrm{C_4H_8O_2}) is shown below. I.. [askfilo.com]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 8-oxoundecanoate: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl 8-oxoundecanoate (CAS No. 858794-06-6), a gamma-keto ester of interest to researchers, scientists, and professionals in the field of drug development. This document delves into its commercial availability, plausible synthetic routes, and potential applications, with a focus on its role as a versatile building block in medicinal chemistry.

Introduction to this compound

This compound is a bifunctional organic molecule characterized by a ketone group at the 8-position and an ethyl ester at the terminus of an eleven-carbon chain. Its structure, possessing both electrophilic and nucleophilic centers, makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic compounds that are prevalent in pharmacologically active agents.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Synonyms: Undecanoic acid, 8-oxo-, ethyl ester[1]

-

CAS Number: 858794-06-6[1]

-

Molecular Formula: C13H24O3[1]

-

Molecular Weight: 228.33 g/mol [1]

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity and available quantities vary among suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application.

Below is a comparative table of known suppliers for this compound:

| Supplier | Product Code | Purity | Available Quantities |

| American Custom Chemicals Corporation | CHM0070537 | Not Specified | 1g, 5g, 10g |

| Crysdot | CD13003168 | Not Specified | 1g, 5g |

| Matrix Scientific | 111390 | Not Specified | 1g, 2g, 5g |

| Rieke Metals | 7590f | Not Specified | 2g, 5g |

Note: Pricing information has been omitted as it is subject to change. Researchers are advised to contact the suppliers directly for current pricing and availability.

Synthesis of this compound: A Plausible Approach

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be proposed based on well-established methods for the preparation of γ-keto esters. One such effective method involves the acylation of an organozinc or organocadmium reagent with an appropriate acid chloride.[2][3]

A potential synthetic pathway could involve the reaction of an organozinc reagent derived from ethyl 7-bromoheptanoate with butyryl chloride. This approach, a variation of the Blaise ketone synthesis, offers a direct route to the target molecule.[3]

Proposed Experimental Workflow:

-

Formation of the Organozinc Reagent: Ethyl 7-bromoheptanoate is reacted with activated zinc metal (e.g., Rieke zinc) in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding organozinc bromide (Reformatsky reagent).

-

Acylation: The freshly prepared organozinc reagent is then treated with butyryl chloride at low temperature (e.g., 0°C to room temperature).

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Below is a conceptual diagram illustrating this proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Gamma-keto esters are valuable intermediates in medicinal chemistry due to their ability to serve as precursors for a wide variety of heterocyclic systems.[4][5] The presence of two reactive carbonyl groups allows for sequential or one-pot reactions to construct five- and six-membered rings, which are core scaffolds in many drug molecules.

Potential as a Building Block for Heterocycles:

This compound can be utilized in condensation reactions with dinucleophiles to synthesize substituted pyridines, pyrimidines, pyrazoles, and other important heterocyclic systems. For example, reaction with hydrazine derivatives can lead to the formation of pyridazinones, while condensation with amidines can yield pyrimidines.

The long alkyl chain in this compound can also be exploited to impart lipophilicity to the final molecule, a critical parameter in modulating the pharmacokinetic properties of a drug candidate, such as absorption, distribution, metabolism, and excretion (ADME).

The diagram below illustrates the general concept of using a γ-keto ester as a precursor for heterocyclic synthesis.

Caption: Conceptual pathway for heterocyclic synthesis from a γ-keto ester.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

In the event of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

This compound presents itself as a potentially valuable, yet under-characterized, building block for synthetic and medicinal chemistry. Its commercial availability provides a foundation for its exploration in research and development. While specific technical data is limited, its identity as a γ-keto ester allows for the rational design of synthetic routes and the postulation of its utility in the construction of complex, biologically relevant molecules. As with any chemical reagent, adherence to strict safety protocols is paramount for its handling and use in the laboratory.

References

- Khand, I. U., Knox, G. R., Pauson, P. L., Watts, W. E., & Foreman, M. I. (1973). Organocobalt complexes. Part II. Reaction of acetylenehexacarbonyldicobalt complexes,(R1C2R2) Co2 (CO) 6, with norbornene and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 977-981.

- Schore, N. E. (1981). The Pauson-Khand reaction. Chemical Reviews, 88(7), 1081-1119.

- Magnus, P., & Principe, L. M. (1985). Origins of 1, 2-and 1, 3-stereoselectivity in dicobaltoctacarbonyl alkene-alkyne cyclizations for the synthesis of substituted bicyclo [3.3. 0] octenones. Tetrahedron Letters, 26(40), 4851-4854.

- Cheong, P. H. Y., & Houk, K. N. (2009). Origins of stereoselectivity in the Pauson–Khand reaction. Chemistry–A European Journal, 15(39), 10037-10043.

- Gibson, S. E., & Stevenazzi, A. (2003). The Pauson–Khand reaction: the catalytic age is here!.

- Jeong, N. (2005). The intermolecular Pauson–Khand reaction.

-

The Good Scents Company. (n.d.). ethyl 8-hydroxyoctanoate. Retrieved from [Link]

- Eftekhari-Sis, B., & Zirak, M. (2015). β, γ-Unsaturated α-ketoesters: powerful substrates in the synthesis of heterocycles. Chemical Society Reviews, 44(1), 227-248.

- Almendros, P., & de la Torre, M. C. (2009). Efficient synthesis of γ-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of organic chemistry, 74(4), 1640-1643.

- Ronsheim, M. D., Hilgenkamp, R., & Zercher, C. K. (2002).

-

PubChem. (n.d.). Ethyl 8-ethoxyoctanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 8-cyclohexyl-8-oxooctanoate. Retrieved from [Link]

- Gilman, H., & Nelson, J. F. (1936). The preparation of ketones by the reaction between an organocadmium compound and an acid chloride. Recueil des Travaux Chimiques des Pays-Bas, 55(6), 518-530.

- Blaise, E. E. (1911). Nouvelles réactions des dérivés organométalliques mixtes du zinc. Synthèses de cétones, d'acides cétoniques et d'acides bibasiques. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 152, 87-89.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 8-(acetoxy)octanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]

- Gonzalez, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789.

-

Cheméo. (n.d.). Chemical Properties of Octanoic acid, 8-chloro-8-oxo-, ethyl ester (CAS 14113-02-1). Retrieved from [Link]

-

Reich, H. J. (n.d.). The Acylation of Organometallic Reagents. Retrieved from [Link]

- Ferreira, W. H., Barcellos, J. C. F., & Couto, M. T. (2010). Synthesis of gamma-amino-beta-keto-esters: studies of synthesis of proteases inhibitors. In 33rd Annual Meeting of the Brazilian Chemical Society.

-

Cheméo. (n.d.). Chemical Properties of Octadecane, 8-ethyl. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclooctane, ethyl- (CAS 13152-02-8). Retrieved from [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. designer-drug.com [designer-drug.com]

- 3. Blaise ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 8-Oxoundecanoate: A Versatile Keto Ester Building Block in Modern Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, ethyl 8-oxoundecanoate, a linear keto ester, emerges as a valuable and versatile intermediate. Its unique structural motif, featuring a ketone and an ester functionality separated by a flexible alkyl chain, offers a wealth of opportunities for selective chemical transformations. This guide provides a comprehensive exploration of this compound, from its synthesis and physicochemical properties to its application in key synthetic methodologies, thereby offering a roadmap for its effective utilization in research and development.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and analogy to similar medium-chain keto esters.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| CAS Number | 858794-06-6[1] |

| Molecular Formula | C13H24O3[1] |

| Molecular Weight | 228.33 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~280-300 °C (at 760 mmHg) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) |

The characterization of this compound relies on standard spectroscopic techniques. The predicted data below serves as a benchmark for its identification and purity assessment.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.12 (q, 2H), 2.41 (t, 2H), 2.29 (t, 2H), 2.05 (s, 3H), 1.65-1.55 (m, 4H), 1.35-1.25 (m, 6H), 1.25 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.5, 173.8, 60.3, 42.9, 34.2, 29.9, 29.0, 28.9, 24.8, 23.8, 14.2 |

| IR (thin film, cm⁻¹) | ~2930, 2860 (C-H), 1735 (C=O, ester), 1715 (C=O, ketone) |

| Mass Spectrometry (EI) | m/z 228 (M+), 213, 185, 157, 129, 101, 73, 43 |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the acylation of a suitable organometallic reagent with a dicarboxylic acid monoester chloride, a method that provides good control over the formation of the keto ester.

Sources

Solubility profile of Ethyl 8-oxoundecanoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Ethyl 8-oxoundecanoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive examination of the solubility profile of this compound, a molecule of interest in organic synthesis. We delve into the theoretical underpinnings of solubility, present robust, field-proven experimental protocols for its quantitative determination, and offer a predictive solubility map in a range of common organic solvents. This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions and streamline their development workflows.

Introduction: The Significance of this compound and Its Solubility

This compound is a bifunctional organic molecule featuring a long C11 aliphatic backbone, a ketone group at the 8-position, and a terminal ethyl ester group. Its structure (C₁₃H₂₄O₃) presents a compelling blend of a non-polar hydrocarbon chain and two moderately polar functional groups (a ketone and an ester). This structural duality makes it a versatile intermediate in organic synthesis, potentially for creating more complex molecules in pharmaceutical or agrochemical development.[3]

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of its practical application. Key processes where solubility data is indispensable include:

-

Reaction Medium Selection: Choosing an appropriate solvent that can dissolve both the starting materials and reagents is fundamental for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for purification through techniques like recrystallization, requiring precise knowledge of how solubility changes with temperature.

-

Formulation Development: For any potential application in drug development, understanding solubility is the first step in designing a stable and bioavailable formulation. Poor solubility is a major hurdle in drug discovery, affecting nearly 90% of molecules in the development pipeline.[1]

-

Analytical Method Development: Techniques like High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase for accurate quantification.[4]

This guide will provide the theoretical framework and practical methodologies to comprehensively characterize the solubility of this compound.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a complex thermodynamic process governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules.[5] The overarching principle is that a substance will dissolve if the system's overall Gibbs free energy decreases during the process.

The "Like Dissolves Like" Principle

This heuristic is the most fundamental concept in predicting solubility. It posits that substances with similar polarities are more likely to be soluble in one another.[6]

-

Polar Solvents (e.g., water, methanol, DMSO) have large dipole moments and are effective at dissolving polar or ionic solutes through dipole-dipole interactions or hydrogen bonding.

-

Non-polar Solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals or dispersion forces, making them suitable for dissolving non-polar solutes.

This compound has a dual nature: its long alkyl chain is non-polar, while the ketone and ester groups introduce polarity. Therefore, its solubility will be highest in solvents of intermediate polarity or in non-polar solvents, and limited in highly polar solvents like water.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[7][8] This approach deconstructs the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar intermolecular forces.

-

δH: Energy from hydrogen bonds.[8]

Every molecule can be assigned these three parameters, placing it as a point in a three-dimensional "Hansen space." The principle states that the smaller the distance between the coordinates of a solute and a solvent in this space, the higher the likelihood of dissolution.[8] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods, providing a robust tool for solvent screening.

Experimental Protocols for Solubility Determination

Accurate solubility data requires rigorous experimental technique. The choice of method depends on the required precision, throughput, and available equipment. We describe three common and reliable methods: the Gravimetric Method, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.

General Workflow for Sample Preparation

The foundational step for all methods is the preparation of a saturated solution, which is a solution in equilibrium with an excess of the solute.[2][9]

Caption: General experimental workflow for solubility determination.

Protocol 1: Gravimetric Method

This classic and straightforward method determines solubility by measuring the mass of the solute dissolved in a known quantity of solvent.[9][10] It is best suited for non-volatile solutes and when high precision is not the primary requirement.

Methodology:

-

Preparation: Prepare a saturated solution of this compound in the chosen solvent in a sealed flask. Allow it to equilibrate for at least 24 hours at a constant temperature with continuous stirring or shaking to ensure equilibrium is reached.[9]

-

Isolation: Allow the undissolved solid to settle. Carefully pipette a precise volume (e.g., 5.00 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently evaporate the solvent under a fume hood or in a vacuum oven at a temperature well below the boiling point of this compound to avoid loss of the analyte.[2]

-

Drying: Once the solvent is fully evaporated, dry the dish containing the residue to a constant weight in a vacuum oven.[11]

-

Calculation:

-

Let W₁ be the weight of the empty evaporating dish.

-

Let W₂ be the constant weight of the dish with the dry residue.

-

The mass of the dissolved solute is (W₂ - W₁).

-

Solubility (in g/mL) = (W₂ - W₁) / (Volume of supernatant taken).

-

Causality: The core principle is the physical separation of the non-volatile solute from the volatile solvent.[10] Drying to a constant weight is a self-validating step to ensure all solvent has been removed, guaranteeing the final weight is solely that of the dissolved solute.

Protocol 2: HPLC Method

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when the solute has a strong chromophore.[4][12] It is the preferred method in pharmaceutical development.[13]

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. This curve must have a high correlation coefficient (R² > 0.999) for accuracy.

-

Sample Preparation: Prepare a saturated solution as described in the general workflow (Section 3.1).

-

Filtration: After equilibration, filter the suspension through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[14] This step is critical to prevent clogging the HPLC system and to ensure only the dissolved analyte is measured.[14]

-

Dilution: Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Causality: This method relies on the principle that the detector response (peak area) is directly proportional to the concentration of the analyte. The calibration curve provides a validated relationship for this conversion, while filtration ensures the measurement is exclusively of the dissolved portion.[13]

Protocol 3: UV-Vis Spectroscopic Method

This method is rapid and suitable for high-throughput screening if the solute possesses a suitable chromophore that absorbs light in the UV-Vis spectrum.[15][16]

Methodology:

-

Calibration Curve: Similar to the HPLC method, prepare a series of standard solutions of known concentrations and measure their absorbance at a specific wavelength (λ_max). Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.

-

Sample Preparation & Filtration: Prepare and filter a saturated solution as described for the HPLC method.

-

Dilution & Analysis: Dilute the clear filtrate to bring its absorbance into the linear range of the calibration curve (typically 0.1-1.0 AU). Measure the absorbance of the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and multiply by the dilution factor to find the solubility.

Causality: This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The method's validity rests on the purity of the sample, as any absorbing impurities could interfere with the measurement.[13]

Predictive Solubility Profile of this compound

While extensive experimental data for this compound is not publicly available, a reliable qualitative and semi-quantitative solubility profile can be predicted based on its molecular structure and established chemical principles. The molecule's long alkyl chain imparts significant non-polar character, while the ketone and ester groups add moderate polarity.

Caption: Predicted solubility based on the "Like Dissolves Like" principle.

The following table summarizes the expected solubility in common organic solvents at ambient temperature.

| Solvent Category | Solvent Example | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar | n-Hexane | 0.1 | Soluble / Miscible | Strong van der Waals interactions between the solvent and the solute's long alkyl chain. |

| Toluene | 2.4 | Soluble / Miscible | Favorable dispersion forces. | |

| Polar Aprotic | Diethyl Ether | 2.8 | Soluble / Miscible | Good balance of polarity; ether can interact with the ester and ketone groups. |

| Ethyl Acetate | 4.4 | Soluble / Miscible | The principle of "like dissolves like" is strong here, as both are esters with alkyl chains.[17] | |

| Acetone | 5.1 | Soluble | The ketone group in acetone interacts favorably with the polar groups of the solute. | |

| Acetonitrile | 5.8 | Moderately Soluble | Increasing polarity of the solvent leads to a greater mismatch with the non-polar chain. | |

| Dimethylformamide (DMF) | 6.4 | Slightly Soluble | The high polarity of DMF is less compatible with the large non-polar part of the solute. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Slightly Soluble | High solvent polarity creates an unfavorable environment for the non-polar chain. | |

| Polar Protic | Ethanol | 4.3 | Soluble | Can engage in dipole-dipole interactions, but hydrogen bonding is not dominant. |

| Methanol | 5.1 | Moderately Soluble | More polar than ethanol, leading to slightly lower solubility. | |

| Water | 10.2 | Insoluble | The large, non-polar alkyl chain is highly hydrophobic, making dissolution in water energetically unfavorable.[18] |

Factors Influencing Solubility

Several external factors can significantly affect the measured solubility of this compound.

-